molecular formula C9H9O4- B1238277 (4-Hydroxy-3-methoxyphenyl)acetate

(4-Hydroxy-3-methoxyphenyl)acetate

Cat. No.: B1238277
M. Wt: 181.16 g/mol
InChI Key: QRMZSPFSDQBLIX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Homovanillate is a hydroxy monocarboxylic acid anion which is obtained by deprotonation of the carboxy group of homovanillic acid. It has a role as a human metabolite and a mouse metabolite. It is a conjugate base of a homovanillic acid.

Scientific Research Applications

Analytical Techniques

(4-Hydroxy-3-methoxyphenyl)acetate, also known as homovanillic acid (HVA), has been the focus of various studies exploring its analytical determination in biological samples. Sjöquist, Lindström, and Anggard (1973) developed mass fragmentographic methods for determining HVA in human cerebrospinal fluid (CSF), urine, blood plasma, and mouse brain, highlighting its importance in biological research (Sjöquist, Lindström, & Anggard, 1973). Similarly, Krstulović et al. (1982) employed high-performance liquid chromatography for the quantitative determination of HVA in human lumbar CSF, indicating the compound's relevance in neuroscientific studies (Krstulović et al., 1982).

Chemical Properties and Synthesis

The chemical properties and synthesis of derivatives of this compound have been a subject of study as well. Okabe, Suga, and Kohyama (1995) focused on the crystal structure of DL-2-(4-hydroxy-3-methoxyphenyl)-2-hydroxyacetic acid, providing insights into its molecular configuration (Okabe, Suga, & Kohyama, 1995). Ren (2004) explored its synthesis and anti-oxidation activities, further expanding the understanding of its chemical behavior (Ren, 2004).

Biomedical Research

In the biomedical field, this compound has been studied for its potential therapeutic applications. Li et al. (2011) identified phenylallylflavanones in Mexican propolis, which includes derivatives of this compound, showing cytotoxic activity against pancreatic cancer cells (Li et al., 2011). Boscencu et al. (2017) investigated unsymmetrical meso-tetrasubstituted phenyl porphyrins, including a derivative of this compound, for their potential as theranostic agents in cancer photodynamic therapy (Boscencu et al., 2017).

Properties

Molecular Formula

C9H9O4-

Molecular Weight

181.16 g/mol

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)acetate

InChI

InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/p-1

InChI Key

QRMZSPFSDQBLIX-UHFFFAOYSA-M

SMILES

COC1=C(C=CC(=C1)CC(=O)[O-])O

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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